molecular formula C8H9IO B2604080 (1S)-1-(4-iodophenyl)ethan-1-ol CAS No. 104013-25-4

(1S)-1-(4-iodophenyl)ethan-1-ol

Cat. No. B2604080
CAS RN: 104013-25-4
M. Wt: 248.063
InChI Key: KWUDBZIJCVKUHM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S)-1-(4-iodophenyl)ethan-1-ol” is an organic compound with the molecular formula C8H9IO . It has gained significant attention in the scientific community due to its unique properties and potential applications.


Molecular Structure Analysis

The molecular structure of “(1S)-1-(4-iodophenyl)ethan-1-ol” can be represented by the InChI code: InChI=1S/C8H9IO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 . The compound has a molecular weight of 248.06 g/mol .


Physical And Chemical Properties Analysis

“(1S)-1-(4-iodophenyl)ethan-1-ol” has a molecular weight of 248.06 g/mol . The compound has a boiling point of 279.5±23.0 °C . It has a density of 1.739±0.06 g/cm3 .

Scientific Research Applications

Catalysis and Synthesis

One notable application of compounds similar to (1S)-1-(4-iodophenyl)ethan-1-ol is in catalysis and organic synthesis. For instance, the synthesis of aryl ketones through the Heck reaction and subsequent hydrogenation utilizes aryl iodides including 4-iodophenol, catalyzed by phosphorus-free palladium precursors (Wirwis, Feder-Kubis, & Trzeciak, 2018). This method demonstrates an efficient pathway to synthesize saturated aryl ketones, highlighting the utility of iodophenyl compounds in complex organic transformations.

Structural Characterization and Material Science

Compounds incorporating 4-iodophenyl units have been extensively studied for their structural properties. The structural characterization and Hirshfeld surface analysis of pyrazoline compounds containing 4-iodophenyl groups have provided insights into intermolecular interactions within crystals (Delgado et al., 2020). Such studies are fundamental in materials science for designing molecules with desired physical and chemical properties.

Molecular Complexes and Interaction Studies

Research on molecular complexes of 4-iodophenol with aza-donor compounds has been conducted to understand the hierarchy of hydrogen and halogen bonds in molecular complexes (Nayak & Pedireddi, 2017). This work is crucial for the development of supramolecular chemistry, where such non-covalent interactions play a significant role in the assembly and function of complex structures.

Antimicrobial and Antifungal Activities

The synthesis and biological evaluation of molecules containing the 4-iodophenyl moiety have also been explored for potential antimicrobial and antifungal applications. A study on substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, related to 4-iodophenyl compounds, demonstrated fungicidal activity, highlighting the potential for such structures in pharmacological and agrochemical applications (Kuzenkov & Zakharychev, 2009).

properties

IUPAC Name

(1S)-1-(4-iodophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUDBZIJCVKUHM-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(4-iodophenyl)ethan-1-ol

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